molecular formula C23H18IN3O3S2 B2601743 N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfonylamino]benzamide CAS No. 330190-14-2

N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfonylamino]benzamide

Cat. No. B2601743
CAS RN: 330190-14-2
M. Wt: 575.44
InChI Key: DCHSONUPQGJCSW-UHFFFAOYSA-N
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Description

“N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfonylamino]benzamide” is a chemical compound that contains a thiazole ring . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .


Synthesis Analysis

The synthesis of thiazole derivatives has been a subject of interest for many researchers . For instance, a series of N 4-(naphtha[1,2-d]thiazol-2-yl) semicarbazides was synthesized by Azam et al. and evaluated for their anticonvulsant activity . The required 4-(2-aminothiazol-4-yl)phenol was synthesized by reacting appropriate 2-halo-1-(4-hydroxyphenyl)ethanone with thiourea according to the modified Hantzsch reaction .


Molecular Structure Analysis

The molecular formula of “N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfonylamino]benzamide” is C16H11IN2OS . The average mass is 406.241 Da and the monoisotopic mass is 405.963654 Da .


Chemical Reactions Analysis

Thiazoles are known to exhibit a wide range of biological activities, which are influenced by the substituents on the thiazole ring . The biological outcomes can be greatly affected by the substituents on a particular position of the thiazole ring .


Physical And Chemical Properties Analysis

Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . They resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .

Scientific Research Applications

Anticancer Activity

N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfonylamino]benzamide and its derivatives have been explored for their potential in treating various types of cancers. For instance, derivatives of this compound were synthesized and evaluated for their anticancer activity against breast, lung, colon, and ovarian cancer cell lines. The derivatives exhibited moderate to excellent anticancer activity, with some showing higher efficacy than reference drugs like etoposide (Ravinaik et al., 2021).

Antimalarial and Antiviral Activity

These compounds have also been investigated for their antimalarial properties. For example, derivatives were synthesized and their antimalarial activity was assessed in vitro, showing promising results. Moreover, the theoretical calculations and molecular docking studies suggested these compounds could have binding affinities with certain enzymes related to malaria, and some compounds were also evaluated for their potential against SARS-CoV-2 (Fahim & Ismael, 2021).

Antimicrobial and Antifungal Effects

Certain derivatives of N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfonylamino]benzamide have been synthesized and found to exhibit antimicrobial activity against various bacterial and fungal strains. Some molecules were more potent than reference drugs, especially against Gram-positive bacterial strains (Bikobo et al., 2017).

Electrophysiological Activity

Compounds related to N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfonylamino]benzamide demonstrated potential in cardiac electrophysiological applications. Certain derivatives showed potency comparable to known selective class III agents, indicating potential use in managing arrhythmias and other cardiac conditions (Morgan et al., 1990).

Mechanism of Action

Future Directions

Thiazoles have been the focus of many research studies due to their diverse biological activities . Future research may continue to explore the design and development of different thiazole derivatives, potentially leading to new compounds with improved biological efficacy and lesser side effects .

properties

IUPAC Name

N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18IN3O3S2/c1-15-6-12-18(13-7-15)32(29,30)27-20-5-3-2-4-19(20)22(28)26-23-25-21(14-31-23)16-8-10-17(24)11-9-16/h2-14,27H,1H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCHSONUPQGJCSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18IN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

575.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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